molecular formula C6H16Cl2N2O2 B12413745 L-Lysine-d8 (dihydrochloride)

L-Lysine-d8 (dihydrochloride)

Cat. No.: B12413745
M. Wt: 227.16 g/mol
InChI Key: JBBURJFZIMRPCZ-YSVSKNHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine-d8 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in a compound with eight deuterium atoms. This labeling is primarily used in scientific research for tracing and quantitation purposes, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in L-Lysine with deuterium atoms using deuterated reagents under specific conditions.

    Chemical Synthesis: Starting from deuterated precursors, L-Lysine-d8 can be synthesized through a series of chemical reactions, ensuring the incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of L-Lysine-d8 (dihydrochloride) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: L-Lysine-d8 (dihydrochloride) can undergo various chemical reactions, including:

    Oxidation: The amino groups in L-Lysine-d8 can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

L-Lysine-d8 (dihydrochloride) has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantitation of L-Lysine and its metabolites.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of L-Lysine in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-Lysine-containing drugs.

    Industry: Utilized in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of L-Lysine-d8 (dihydrochloride) is similar to that of L-Lysine. It acts as a precursor for protein synthesis and is involved in various metabolic pathways. The deuterium labeling does not significantly alter its biological activity but allows for precise tracing and quantitation in research studies. The molecular targets and pathways involved include:

Comparison with Similar Compounds

L-Lysine-d8 (dihydrochloride) can be compared with other deuterium-labeled amino acids, such as:

    L-Arginine-d8 (dihydrochloride): Another deuterium-labeled amino acid used in metabolic studies.

    L-Leucine-d10 (dihydrochloride): Used for tracing protein synthesis and metabolism.

    L-Valine-d8 (dihydrochloride): Employed in studies of branched-chain amino acid metabolism.

Uniqueness: L-Lysine-d8 (dihydrochloride) is unique due to its specific labeling pattern, which allows for detailed studies of L-Lysine metabolism and its role in various biological processes. Its stability and incorporation into proteins make it a valuable tool in research .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

227.16 g/mol

IUPAC Name

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2;;

InChI Key

JBBURJFZIMRPCZ-YSVSKNHBSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.